N1-(2-fluoro-4-nitrophenyl)-2-methylpropane-1,2-diamine hydrochloride
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Overview
Description
N1-(2-fluoro-4-nitrophenyl)-2-methylpropane-1,2-diamine hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a fluoro and nitro group on the phenyl ring, which imparts unique chemical properties. It is commonly used in research and industrial applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-fluoro-4-nitrophenyl)-2-methylpropane-1,2-diamine hydrochloride typically involves multiple steps. One common method starts with the nitration of 2-fluoroaniline to produce 2-fluoro-4-nitroaniline. This intermediate is then subjected to a reductive amination reaction with 2-methylpropane-1,2-diamine under acidic conditions to yield the target compound. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N1-(2-fluoro-4-nitrophenyl)-2-methylpropane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Reduction: 2-fluoro-4-aminophenyl derivative.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
N1-(2-fluoro-4-nitrophenyl)-2-methylpropane-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N1-(2-fluoro-4-nitrophenyl)-2-methylpropane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The presence of the fluoro and nitro groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluoro-4-nitrophenyl)pyrrolidine
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
- 4-(2-fluoro-4-nitrophenyl)morpholine
Uniqueness
N1-(2-fluoro-4-nitrophenyl)-2-methylpropane-1,2-diamine hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .
Properties
IUPAC Name |
1-N-(2-fluoro-4-nitrophenyl)-2-methylpropane-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O2.ClH/c1-10(2,12)6-13-9-4-3-7(14(15)16)5-8(9)11;/h3-5,13H,6,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVCEQFTDBHTIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=C(C=C(C=C1)[N+](=O)[O-])F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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